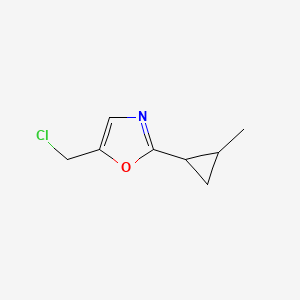
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole is a heterocyclic organic compound that features a unique combination of a chloromethyl group, a methylcyclopropyl group, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-methylcyclopropyl)acetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with an amine to form the amide. The amide is subsequently cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and amines.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
科学研究应用
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving nucleophilic substitution reactions.
作用机制
The mechanism by which 5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
相似化合物的比较
Similar Compounds
5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine.
5-(Chloromethyl)-2-(2-ethylcyclopropyl)-1,3-oxazole: Similar structure but with an ethyl group instead of a methyl group on the cyclopropyl ring.
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole is unique due to the combination of its functional groups and ring structure, which confer specific reactivity and potential applications that may not be shared by its analogs. The presence of the chloromethyl group allows for versatile chemical modifications, while the oxazole ring provides stability and electronic properties that are valuable in various applications.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C8H10ClNO/c1-5-2-7(5)8-10-4-6(3-9)11-8/h4-5,7H,2-3H2,1H3 |
InChI 键 |
XJLPRRAIAIMTQE-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C2=NC=C(O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



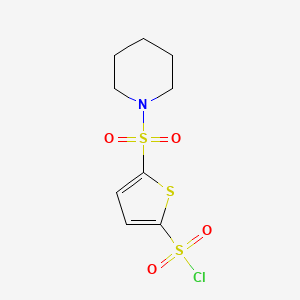
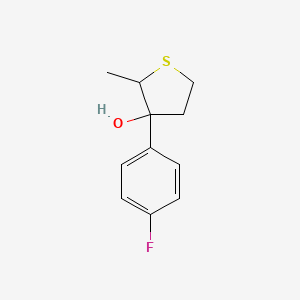
![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13216659.png)
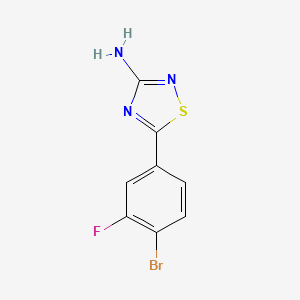
![1-Oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13216687.png)
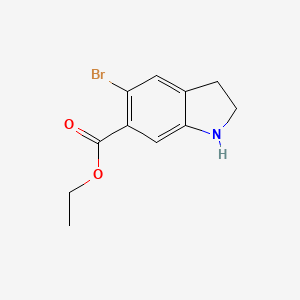
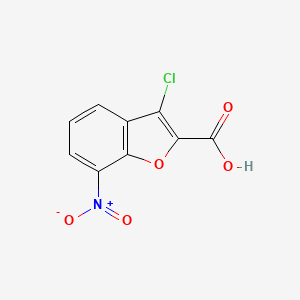
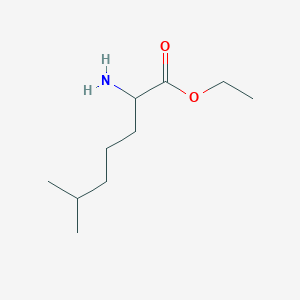
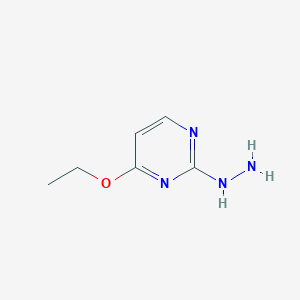
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol](/img/structure/B13216713.png)
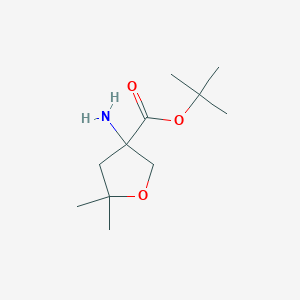

![Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13216725.png)
